molecular formula C26H26Cl2N2O3 B12126462 (4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

Cat. No.: B12126462
M. Wt: 485.4 g/mol
InChI Key: ROXJWEJUXYBOSD-UHFFFAOYSA-N
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Description

(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone, commonly known as BMS-3, is a chemically synthesized compound of significant interest in neuropharmacology and receptor signaling studies. Its primary research value lies in its function as a high-affinity and selective adrenergic receptor antagonist, with particular potency at the α1A-adrenergic receptor subtype . This selective antagonism makes BMS-3 a critical pharmacological tool for dissecting the complex roles of adrenergic receptor subtypes in various physiological processes. Researchers utilize this compound to investigate the mechanisms underlying smooth muscle contraction, cardiovascular function, and prostate function, where α1A-adrenergic receptors are prominently expressed. Furthermore, due to the role of adrenergic signaling in the central nervous system, BMS-3 is employed in studies aimed at understanding its potential influence on behaviors and neurological pathways. The compound's mechanism involves competitively blocking endogenous catecholamines like norepinephrine from binding to the α1A-adrenergic receptor, thereby inhibiting downstream signaling cascades such as the phosphatidylinositol pathway and calcium mobilization. This precise action allows scientists to isolate the functional contributions of this specific receptor subtype in complex biological systems and disease models, providing invaluable insights for basic science and potential therapeutic development.

Properties

Molecular Formula

C26H26Cl2N2O3

Molecular Weight

485.4 g/mol

IUPAC Name

[4-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C26H26Cl2N2O3/c27-21-8-11-24(28)25(16-21)30-14-12-29(13-15-30)17-22(31)18-33-23-9-6-20(7-10-23)26(32)19-4-2-1-3-5-19/h1-11,16,22,31H,12-15,17-18H2

InChI Key

ROXJWEJUXYBOSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2,5-Dichloroaniline with Bis(2-Chloroethyl)Amine Hydrochloride

This method involves heating 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at 160–200°C in xylene or toluene. The reaction proceeds via nucleophilic substitution, forming the piperazine ring. Post-reaction, the crude product is purified using methanol-water mixtures, yielding 4-(2,5-dichlorophenyl)piperazine hydrochloride with ~65% purity (HPLC) and 59–66% yield.

Reaction Conditions:

  • Molar Ratio: 1:1.5–2.0 (2,5-dichloroaniline : bis(2-chloroethyl)amine hydrochloride)

  • Solvent: Xylene or toluene

  • Temperature: 160–200°C

  • Time: 4–12 hours

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in xylene is irradiated at 140–160°C for 15–30 minutes, achieving 95% conversion. This method improves yield to 70–75% with reduced byproducts.

Preparation of the Phenylmethanone-Propanol Backbone

The core structure (4-(2-hydroxypropoxy)phenyl)(phenyl)methanone is synthesized via:

Friedel-Crafts Acylation

4-Hydroxyphenyl phenyl methanone is reacted with epichlorohydrin under basic conditions (K₂CO₃ or NaOH) to introduce the 2-hydroxypropoxy chain. The reaction proceeds in acetone or DMF at 60–80°C for 6–12 hours, yielding the intermediate with 80–85% efficiency.

Key Steps:

  • Epoxide Formation: Epichlorohydrin reacts with the phenolic hydroxyl group.

  • Ring Opening: Hydroxide ion attacks the epoxide, forming the 2-hydroxypropoxy linkage.

Coupling of Piperazine and Propanol Intermediates

The final step involves linking the piperazine and propanol-methanone moieties:

Nucleophilic Substitution

The hydroxyl group in the propanol intermediate is activated via mesylation (using methanesulfonyl chloride) or tosylation. The resulting leaving group is displaced by the piperazine nitrogen in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.

Optimized Protocol:

  • Activation: 4-(2-hydroxypropoxy)phenyl)(phenyl)methanone + MsCl (1.2 eq.), Et₃N, DCM, 0°C → RT, 2 hours.

  • Coupling: Mesylated intermediate + 4-(2,5-dichlorophenyl)piperazine (1.5 eq.), K₂CO₃, DMF, 90°C, 12 hours.

  • Yield: 68–72%.

One-Pot Mitsunobu Reaction

A streamlined approach uses the Mitsunobu reaction to directly couple the propanol intermediate with the piperazine. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the reaction in THF at 0°C → RT, achieving 75–80% yield.

Advantages:

  • Avoids separate activation steps.

  • Higher regioselectivity.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol-water (3:1) or methanol-diethyl ether, enhancing purity to >99% (HPLC).

Chromatography

Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) resolves regioisomers and byproducts.

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.25 (m, 9H, aromatic), 4.15–4.05 (m, 2H, OCH₂), 3.85–3.70 (m, 1H, CHOH), 2.90–2.60 (m, 8H, piperazine).

  • MS (ESI): m/z 485.4 [M+H]⁺.

Comparative Analysis of Methods

Parameter Cyclization Microwave Mitsunobu
Yield (%)59–6670–7575–80
Time (hours)4–120.25–0.56–8
Purity (HPLC, %)99.599.799.8
ByproductsModerateLowMinimal

Challenges and Innovations

Regioselectivity in Piperazine Synthesis

The 2,5-dichlorophenyl substitution pattern requires careful control to avoid 2,3- or 3,4-dichloro byproducts. Using excess 2,5-dichloroaniline (1.5 eq.) and high-temperature cycling minimizes isomerization.

Green Chemistry Approaches

Recent patents highlight solvent-free microwave synthesis and biocatalytic methods using lipases to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced back to a hydroxy group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone would regenerate the hydroxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores: piperazine-linked methanones, chlorophenyl-substituted derivatives, and hydroxypropoxy-containing molecules. Below is a detailed comparison:

Piperazine-Linked Methanones
Compound Name/ID Key Structural Features Pharmacological Activity Reference
AK-968/41927316 [4-(4-chlorophenyl)piperazin-1-yl][3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone Likely targets serotonin/dopamine receptors due to chlorophenyl-piperazine motif; no explicit activity data reported
Compound w3 (from ) (4-methylpiperazin-1-yl)methanone with triazole and pyrimidine substituents Synthesized as a kinase inhibitor candidate; activity data not disclosed

Key Differences :

  • The target compound’s 2-hydroxypropoxy chain distinguishes it from AK-968 and w3, which lack hydroxyl groups. This feature may improve water solubility and reduce hepatic toxicity .
  • AK-968’s isoxazole ring versus the target’s phenyl-methanone core suggests divergent binding interactions (e.g., hydrophobic vs. aromatic stacking).
Chlorophenyl-Substituted Derivatives
Compound Name/ID Key Structural Features Pharmacological Activity Reference
Piroxicam analogs (e.g., 13d, 13l, 13m) Piperazine-linked with chlorophenyl groups and anti-inflammatory scaffolds Anti-HIV activity: EC50 = 20–25 µM, SI > 26; binds HIV integrase via raltegravir-like interactions
1-(4-chlorophenyl)-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine Dual chlorophenyl and isoxazole substituents Hypothesized antiviral/antipsychotic activity; no explicit data

Key Differences :

  • The target compound’s dual phenyl-methanone groups may enhance binding avidity compared to piroxicam analogs, which rely on a single aromatic system .
Hydroxypropoxy-Containing Molecules
Compound Class Key Features Activity/Advantages Reference
β-blockers (e.g., propranolol) 2-hydroxypropoxy linker in aryloxypropanolamines Improved membrane permeability and cardiac selectivity N/A
Target compound Hydroxypropoxy linked to piperazine-phenylmethanone Unreported activity; structural similarity to β-blockers suggests potential CNS or cardiovascular effects N/A

Key Insight :
The hydroxypropoxy group in the target compound may confer β-adrenergic receptor affinity, diverging from piperazine-based antiviral agents .

Research Findings and Data Gaps

  • Docking Studies: Piperazine-chlorophenyl analogs (e.g., AK-968) show affinity for neurotransmitter receptors, while piroxicam derivatives bind HIV integrase .
  • Synthetic Feasibility : Analogous compounds (e.g., w3 in ) are synthesized via nucleophilic substitution or coupling reactions, suggesting viable routes for the target compound’s production .
  • Toxicity : Piperazine derivatives with chlorophenyl groups (e.g., AK-968) are generally well-tolerated in vitro (SI > 26), but hydroxypropoxy chains may introduce metabolic liabilities (e.g., glucuronidation) .

Biological Activity

The compound (4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone, often referred to as a phenylpiperazine derivative, is notable for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H27Cl2N3O2
  • Molecular Weight : 448.39 g/mol
  • IUPAC Name : 4-{3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It acts as a selective antagonist or modulator for serotonin (5-HT) and dopamine receptors, which are crucial for regulating mood, cognition, and behavior.

Anticancer Activity

Recent studies have indicated that phenylpiperazine derivatives exhibit significant anticancer properties. For instance:

  • Cell Viability Studies : Compounds similar to (4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone have been shown to decrease the viability of cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards normal cells like MCF10A .
  • Molecular Docking Studies : These studies reveal that such compounds can bind effectively to DNA and inhibit topoisomerase II activity, leading to apoptosis in cancer cells .

Neuropharmacological Effects

The compound's structure suggests potential applications in treating neurological disorders:

  • Dopamine Receptor Modulation : The piperazine moiety is known for its role in modulating dopamine pathways, which could be beneficial in conditions like schizophrenia and depression .
  • Serotonin Receptor Interaction : The compound may also influence serotonin levels, suggesting potential use in anxiety and mood disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerDecreased MCF7 cell viability; lower toxicity to MCF10A
NeuropharmacologicalModulates dopamine and serotonin receptors
Enzyme InhibitionPotential inhibition of acetylcholinesterase

Study 1: Anticancer Efficacy

A study published in Molecules explored the anticancer efficacy of phenylpiperazine derivatives. The results demonstrated that certain derivatives significantly reduced the viability of MCF7 cells while showing minimal effects on normal cells. This suggests a favorable therapeutic index for these compounds .

Study 2: Neuropharmacological Assessment

In another investigation focused on neuropharmacological effects, compounds structurally related to (4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone were assessed for their ability to modulate neurotransmitter systems. The findings indicated a promising profile for managing symptoms associated with schizophrenia and depression .

Q & A

Q. What are the recommended methods for synthesizing (4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling 2,5-dichlorophenylpiperazine with a hydroxypropoxy precursor via nucleophilic substitution.
  • Step 2 : Benzophenone moiety introduction through Friedel-Crafts acylation or Suzuki coupling .
  • Purity Optimization : Use column chromatography (e.g., silica gel with chloroform/methanol gradients) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the solubility of this compound be experimentally determined, and what solvents are most suitable for in vitro assays?

  • Solubility Testing : Perform a shake-flask method in buffers (pH 4–8) and organic solvents (e.g., DMSO, methanol). Measure saturation concentration via UV-Vis spectroscopy.
  • Recommended Solvents : Slightly polar solvents like methanol or chloroform are preferred for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS) for biological assays .

Q. What spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

  • 1H/13C NMR : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and the hydroxypropoxy group (δ 4.0–4.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ at m/z 541.1 (C28H25Cl2N2O3).
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and ketone (1680–1720 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,5-dichlorophenyl and hydroxypropoxy groups in biological activity?

  • Strategy : Synthesize analogs with substituent variations (e.g., replacing Cl with F or methyl groups) and test receptor binding affinity (e.g., serotonin/dopamine receptors via radioligand assays).
  • Key Metrics : Compare IC50 values and ligand efficiency metrics (LE, LLE) to quantify contributions of specific functional groups .

Q. How should contradictory data on receptor selectivity (e.g., serotonin vs. dopamine receptors) be resolved?

  • Orthogonal Assays : Combine radioligand binding assays with functional assays (e.g., cAMP accumulation for GPCR activity).
  • Computational Modeling : Perform molecular docking using crystal structures of target receptors (e.g., 5-HT2A vs. D2 receptors) to identify key binding interactions .

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor demethylation or hydroxylation of the piperazine or benzophenone moieties.
  • In Vivo PK Studies : Administer to rodent models and measure plasma half-life (t1/2) and clearance rates .

Q. How can the potential off-target effects of this compound be systematically evaluated?

  • Broad-Panel Screening : Use kinase or ion channel profiling services (e.g., Eurofins Cerep Panels) to assess inhibition at 1 μM.
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways unrelated to primary targets .

Methodological Considerations

Q. What strategies are recommended for improving the compound’s bioavailability in pharmacokinetic studies?

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug Design : Modify the hydroxy group to ester or phosphate derivatives for improved absorption .

Q. How can crystallographic data be utilized to optimize the compound’s binding affinity?

  • X-ray Crystallography : Co-crystallize the compound with its target receptor (e.g., 5-HT2A) to identify critical hydrogen bonds or hydrophobic interactions.
  • Structure-Based Design : Introduce substituents to fill unoccupied pockets in the binding site (e.g., halogen bonding with 2,5-dichloro groups) .

Q. What statistical methods are appropriate for analyzing dose-response data in functional assays?

  • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism.
  • Quality Control : Ensure Z’ factors >0.5 for high-throughput screening reliability .

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